ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18068406
InChI: InChI=1S/C9H11IN2O2/c1-2-14-9(13)8-6(10)7(11-12-8)5-3-4-5/h5H,2-4H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H11IN2O2
Molecular Weight: 306.10 g/mol

ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC18068406

Molecular Formula: C9H11IN2O2

Molecular Weight: 306.10 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C9H11IN2O2
Molecular Weight 306.10 g/mol
IUPAC Name ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate
Standard InChI InChI=1S/C9H11IN2O2/c1-2-14-9(13)8-6(10)7(11-12-8)5-3-4-5/h5H,2-4H2,1H3,(H,11,12)
Standard InChI Key IZSPMYCKVKCIRR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NNC(=C1I)C2CC2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms. Key substituents include:

  • Cyclopropyl group at position 5, introducing steric hindrance and conformational rigidity.

  • Iodine atom at position 4, enhancing electrophilic reactivity and potential for halogen bonding.

  • Ethyl ester at position 3, influencing solubility and serving as a prodrug moiety.

The IUPAC name, ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate, reflects these substituents.

Table 1: Key Chemical Data

PropertyValue
Molecular FormulaC9H11IN2O2C_9H_{11}IN_2O_2
Molecular Weight306.10 g/mol
IUPAC NameEthyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate
CAS NumberNot publicly disclosed

Synthesis and Mechanistic Pathways

Synthetic Strategies

The synthesis of ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate likely involves multi-step protocols common to pyrazole derivatives :

  • Cyclopropanation: Introduction of the cyclopropyl group via [2+1] cycloaddition using diazomethane or transition-metal catalysis.

  • Iodination: Electrophilic substitution at position 4 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .

  • Esterification: Reaction of the carboxylic acid precursor with ethanol under acid catalysis.

Critical Reaction Conditions

  • Temperature: Iodination typically occurs at 0–25°C to avoid side reactions .

  • Catalysts: Lewis acids like BF₃·Et₂O may enhance electrophilic substitution yields .

Research Findings and Comparative Analysis

Structural Analogues

Ethyl 4-iodo-5-propyl-1H-pyrazole-3-carboxylate (PubChem CID: 57444889) shares similarities but differs in the alkyl chain at position 5 . Substituting propyl with cyclopropyl alters steric and electronic profiles, potentially improving target selectivity.

Table 2: Comparison with Analogous Pyrazole Derivatives

CompoundMolecular WeightKey SubstituentsBiological Activity
Ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate306.10 g/molCyclopropyl, Iodo, EsterUnder investigation
Ethyl 4-iodo-5-propyl-1H-pyrazole-3-carboxylate322.15 g/molPropyl, Iodo, EsterAntimicrobial
5-Cyclopropyl-3-(4-methyl-3-pentenyl)-1H-pyrazole-4-carboxylic acid262.34 g/molCyclopropyl, Pentenyl, AcidAMPA modulation

Future Directions and Challenges

Targeted Drug Design

  • Prodrug Optimization: Hydrolysis of the ethyl ester to the carboxylic acid could enhance bioavailability, as seen in ACE inhibitors .

  • Radiopharmaceuticals: The iodine-127 isotope offers potential for radioiodination (e.g., I-131) for imaging/therapy.

Synthetic Challenges

  • Regioselectivity: Controlling iodination at position 4 requires precise conditions to avoid diiodination .

  • Cyclopropane Stability: Ring strain may necessitate protective groups during synthesis .

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